A Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)benzo[d]thiazole
A Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of 2-(3-Bromophenyl)benzo[d]thiazole. The information is intended to support research and development activities by providing key data and established experimental methodologies.
Core Physicochemical Data
2-(3-Bromophenyl)benzo[d]thiazole, with the CAS number 19654-14-9, is a heterocyclic aromatic compound. Its structure consists of a benzothiazole core substituted at the 2-position with a 3-bromophenyl group. The quantitative physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrNS | [1][2] |
| Molecular Weight | 290.18 g/mol | [1][2] |
| Melting Point | 88 °C | [1] |
| Boiling Point | 409.2 ± 47.0 °C (Predicted) | [1] |
| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.48 ± 0.10 (Predicted) | [1] |
| Storage Conditions | Sealed in a dry place at room temperature. | [1][2] |
| InChI | InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | [1] |
| InChIKey | XCMGDNMMLIJSQA-UHFFFAOYSA-N | [1] |
| SMILES | S1C2=CC=CC=C2N=C1C1=CC=CC(Br)=C1 | [1] |
Experimental Protocols: Synthesis
The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminobenzenethiol with carbonyl-containing compounds, such as aldehydes or ketones.[3] The following protocol outlines a general and efficient method for the synthesis of 2-(3-Bromophenyl)benzo[d]thiazole.
Objective: To synthesize 2-(3-Bromophenyl)benzo[d]thiazole via condensation reaction.
Materials:
-
2-Aminobenzenethiol
-
3-Bromobenzaldehyde
-
Hydrogen Peroxide (H₂O₂)/Hydrochloric Acid (HCl) solution or Dimethyl Sulfoxide (DMSO)
-
Ethanol or Toluene
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzenethiol (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.[3]
-
Catalyst Addition: Introduce a catalytic system to facilitate the oxidative cyclization. A mixture of H₂O₂/HCl in ethanol has been shown to be effective for this transformation at room temperature.[3] Alternatively, the reaction can be performed in a solvent like DMSO under reflux conditions, which can also act as the oxidant.[3]
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for H₂O₂/HCl; reflux for DMSO) for a period of 1 to 3 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).[3]
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then typically neutralized, for instance with a sodium hydroxide solution if an acid catalyst was used, and extracted with an organic solvent (e.g., chloroform, ethyl acetate).[4]
-
Purification: The crude residue is purified, most commonly by column chromatography on silica gel, using a solvent system such as ethyl acetate and n-hexane to yield the pure 2-(3-Bromophenyl)benzo[d]thiazole.[4]
Logical Workflow: Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of 2-(3-Bromophenyl)benzo[d]thiazole.
Biological Significance of the Benzothiazole Core
The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of pharmacological activities.[5][6] Different functional groups substituted at various positions on the benzothiazole ring system can significantly influence its biological profile.[7]
Reported activities for benzothiazole-based molecules include:
-
Antimicrobial and Antifungal: Many benzothiazole derivatives show potent activity against various strains of bacteria and fungi.[7][8]
-
Anticancer: Certain analogues have demonstrated significant anticancer activity, acting as inhibitors of enzymes like topoisomerase or as microtubule polymerization inhibitors.[5]
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Anticonvulsant: The benzothiazole core is found in compounds evaluated for their ability to prevent or reduce the severity of epileptic seizures.[7][9]
-
Anti-inflammatory: Derivatives have been investigated for their potential to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX).[7]
-
Enzyme Inhibition: The scaffold is a key component in various enzyme inhibitors, including those targeting HIV-1 protease and dihydropteroate synthase (DHPS).[5][8]
While specific biological pathways for 2-(3-Bromophenyl)benzo[d]thiazole are not detailed in the available literature, its structural similarity to other biologically active benzothiazoles suggests it is a compound of interest for further investigation in drug discovery and development programs.
References
- 1. 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | 19654-14-9 [amp.chemicalbook.com]
- 2. molcore.com [molcore.com]
- 3. mdpi.com [mdpi.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]



